Lanicor is classified as a small molecule drug and falls under the category of cardiac glycosides. It is recognized for its role in improving cardiac output and controlling ventricular response rates in patients with atrial fibrillation.
The synthesis of Lanicor involves several steps, primarily focusing on the extraction and purification from plant sources. The traditional method for isolating digoxin includes:
The Keller reaction is notably used during the purification process, where digoxin is distinguished by the olive-green color produced when reacting with ferric chloride, indicating its presence free from other glycosides that would produce different colors .
Lanicor has a complex molecular structure characterized by its chemical formula and a molar mass of approximately 780.949 g/mol. The structure features multiple hydroxyl groups and a lactone ring, which are critical for its biological activity.
Lanicor participates in various chemical reactions that are significant both in its synthesis and biological activity:
The primary mechanism through which Lanicor exerts its effects is by inhibiting the sodium-potassium adenosine triphosphatase enzyme located in myocardial cells. This inhibition leads to:
Lanicor exhibits several notable physical and chemical properties:
Lanicor has several important applications in clinical settings:
Monitoring plasma levels is crucial due to its narrow therapeutic index; effective plasma concentrations typically range from 0.5 to 1.0 ng/mL for heart failure management .
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5